5-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, a scaffold renowned for its pharmacological versatility in drug discovery, including anticancer, antimicrobial, and anti-inflammatory applications . Its structure features:
- 2-position: A sulfanyl group linked to a 2-oxo-2-(piperidin-1-yl)ethyl moiety, introducing conformational flexibility and hydrogen-bonding capability via the piperidine nitrogen.
- 3-position: A propenyl (allyl) substituent, which may influence reactivity and metabolic stability.
The compound’s design leverages modular substitutions to optimize target affinity and pharmacokinetic properties, a strategy common in thienopyrimidine derivatives .
Properties
IUPAC Name |
5-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-3-11-26-22(28)20-18(17-9-7-16(2)8-10-17)14-29-21(20)24-23(26)30-15-19(27)25-12-5-4-6-13-25/h3,7-10,14H,1,4-6,11-13,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUOEOZORLXOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCC4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The table below compares key structural and functional attributes of the target compound with similar thieno[2,3-d]pyrimidin-4(3H)-one derivatives:
Key Observations
5-Position Substitutions: The target’s 4-methylphenyl group contrasts with chromeno- or pyrido-fused rings in analogs , which may alter solubility and π-stacking interactions. Thiophen-2-yl () and chlorophenyl () groups in other derivatives suggest tunable electronic effects for target selectivity.
2-Position Modifications :
- The piperidinyl-oxoethyl sulfanyl group in the target compound is distinct from simpler thioxo (S=) groups in , and 14. The piperidine moiety may enhance solubility and receptor binding compared to azepane (7-membered ring) in .
This could impact stability and bioavailability .
Pharmacological Potential
- While the target compound’s bioactivity remains uncharacterized, analogs with thioxo groups (e.g., ) exhibit antimicrobial activity, and piperidine-containing derivatives () show computational drug-likeness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
